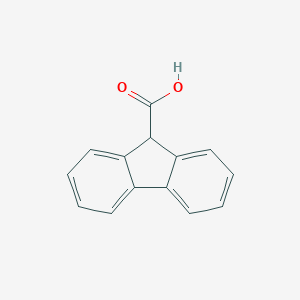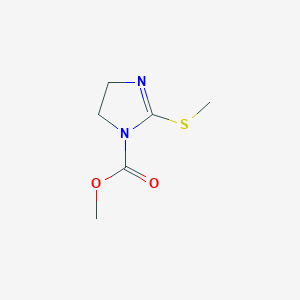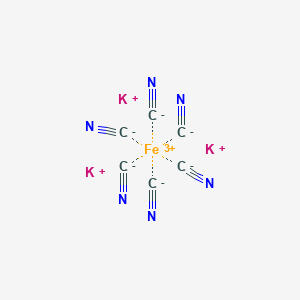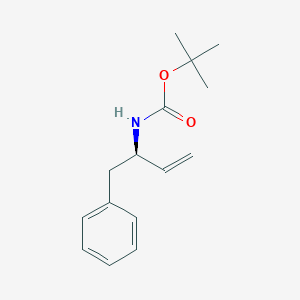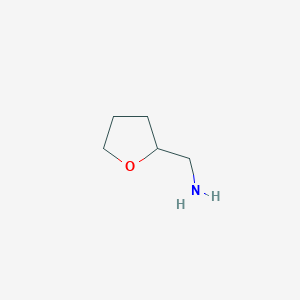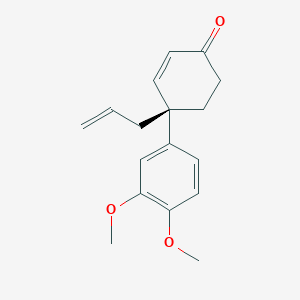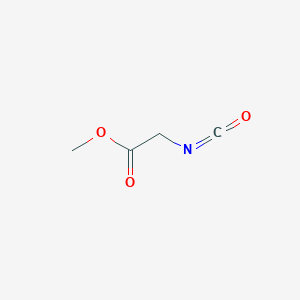
Methyl 2-isocyanatoacetate
Overview
Description
“Methyl 2-isocyanatoacetate” is used in the synthesis of caplain inhibitors which are urea based . It is also used in the preparation of CCK-B/gastrin receptor antagonists .
Synthesis Analysis
The synthesis of “Methyl 2-isocyanatoacetate” involves various methods and has been reported in several papers . The synthesis typically involves the reaction of ethyl iso(thio)cyanatoacetate with o-aminonitrile or o-aminoester compounds in the presence of pyridine .Molecular Structure Analysis
“Methyl 2-isocyanatoacetate” is an organic compound that contains a total of 13 bonds. There are 9 non-H bond(s), 4 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 1 triple bond(s), 1 isocyanate(s) (aliphatic), 1 ester(s) (aliphatic), and 1 nitrile(s) (aliphatic) .Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical And Chemical Properties Analysis
“Methyl 2-isocyanatoacetate” has a boiling point of 73 °C (Press: 19 Torr) and a predicted density of 1.13±0.1 g/cm3 .Scientific Research Applications
Synthesis of Isocyanates from Isonitriles
Methyl 2-isocyanatoacetate can be synthesized from isonitriles through a practical method that involves the reaction of ethyl 2-isocyanoacetate with dimethyl sulfoxide and trifluoroacetic anhydride . This process is significant for the production of isocyanates, which are crucial intermediates in the synthesis of polyurethane materials, pharmaceuticals, and agrochemicals.
Bio-based Isocyanate Production
In the context of green chemistry, Methyl 2-isocyanatoacetate plays a role in the development of bio-based isocyanates . These bio-based variants are gaining attention due to environmental concerns associated with fossil-based isocyanates. The compound’s utility in this field underscores the ongoing shift towards sustainable industrial practices.
Organic Synthesis via [3 + 2] Annulation
A notable application of Methyl 2-isocyanatoacetate is in organic synthesis, where it participates in I2-mediated [3 + 2] annulation reactions with methyl-azaarenes or amino acid ester hydrochlorides . This method allows for the selective synthesis of iodine-functionalized and non-iodine-functionalized fused imidazoles, which are valuable in medicinal chemistry.
Fabrication of Bowknot-like CeO2 Crystallites
The compound is used in the fabrication of novel bowknot-like CeO2 crystallites . These crystallites have applications in sensors, particularly for the detection of methyl-orange, showcasing the compound’s role in the development of advanced sensor technologies.
Polyurethane Market Analysis
Methyl 2-isocyanatoacetate contributes to the polyurethane market, where it is used to produce various forms of polyurethanes, including foams, paints, and adhesives . The compound’s properties facilitate the creation of products with superior mechanical, chemical, and physical attributes.
Advanced Material Synthesis
Lastly, Methyl 2-isocyanatoacetate is involved in the synthesis of advanced materials. Its reactivity with other compounds enables the creation of materials with specific properties, such as enhanced thermal stability and electrical conductivity, which are essential in high-performance applications .
Mechanism of Action
Target of Action
Methyl 2-isocyanatoacetate is a chemical compound with the molecular formula C4H5NO3 It is known to be used in the synthesis of caplain inhibitors, which are urea-based . Caplain inhibitors target the caplain family of cysteine proteases, which play a role in various cellular processes such as apoptosis and inflammation .
Mode of Action
It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This reactivity may contribute to the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is used in the synthesis of caplain inhibitors , which are known to affect the biochemical pathways involving the caplain family of cysteine proteases .
Pharmacokinetics
It is known that isocyanates, in general, can be absorbed through the skin and respiratory tract . They can also undergo hydrolysis in the body to form amines . These properties may impact the bioavailability of Methyl 2-isocyanatoacetate.
Result of Action
It is known to be used in the synthesis of caplain inhibitors , which can inhibit the activity of the caplain family of cysteine proteases . This can result in various effects, such as the modulation of apoptosis and inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-isocyanatoacetate. For instance, isocyanates are known to be sensitive to moisture and can react with water to form amines . Therefore, the presence of moisture can affect the stability and reactivity of Methyl 2-isocyanatoacetate. Additionally, factors such as temperature and pH can also influence the compound’s action and stability .
Safety and Hazards
Future Directions
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . This suggests that “Methyl 2-isocyanatoacetate” could potentially be used in the synthesis of these derivatives, opening up new avenues for research and development.
properties
IUPAC Name |
methyl 2-isocyanatoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-8-4(7)2-5-3-6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGONRPXUNVTWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377742 | |
| Record name | Methyl 2-isocyanatoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-isocyanatoacetate | |
CAS RN |
30988-17-1 | |
| Record name | Methyl 2-isocyanatoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-isocyanatoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



